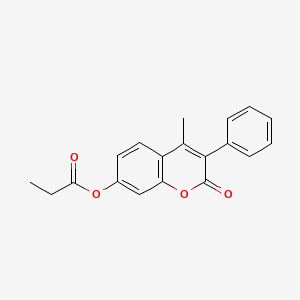
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate typically involves the esterification of 4-Methyl-2-oxo-3-phenylchromen-7-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of 4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-(4-Methoxyphenyl)-2-oxo-3-phenyl-2H-chromen-7-yl acetate
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate .
Uniqueness
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
生物活性
4-Methyl-2-oxo-3-phenylchromen-7-yl propanoate is a compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is C18H18O4, with a molecular weight of approximately 302.34 g/mol. Its structure features a chromen core, which is significant for its biological activity. The unique structural characteristics contribute to its interaction with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to reduce cell viability in several cancer cell lines.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway.
Antimicrobial Activity
This compound has also been studied for its antimicrobial effects. Preliminary data suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Methyl-4-oxo-3-phenylchromen | Anticancer, Antimicrobial | Similar chromen structure |
| Fisetin | Anticancer, Anti-inflammatory | Naturally occurring flavonoid |
| Curcumin | Anticancer, Anti-inflammatory | Known for broad-spectrum activity |
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results indicated an IC50 value of 45 µM against breast cancer cells (MCF7). The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Study 3: Mechanistic Insights
Further research explored the molecular mechanisms underlying its anticancer effects. The findings suggested that the compound downregulates cyclin D1 expression, leading to cell cycle arrest at the G1 phase.
特性
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-17(20)22-14-9-10-15-12(2)18(13-7-5-4-6-8-13)19(21)23-16(15)11-14/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCVSYMWEBEKLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













